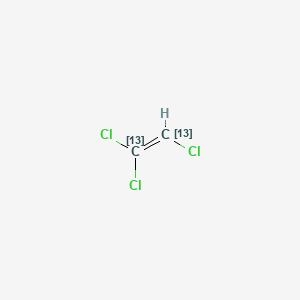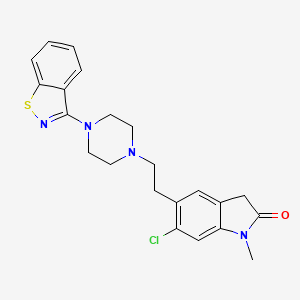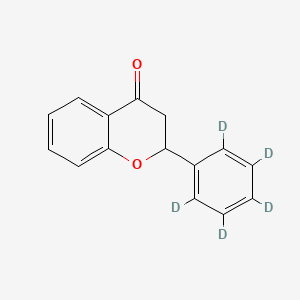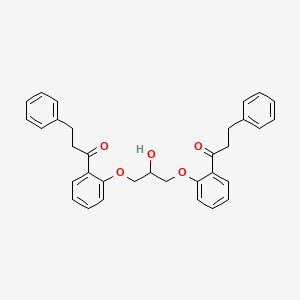
スルインドラックアシル-β-D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac Acyl-β-D-Glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is formed through the conjugation of Sulindac with β-D-glucuronic acid. This compound is of significant interest due to its role in drug metabolism and potential implications in drug safety and efficacy .
科学的研究の応用
Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:
Chemistry: Used to study the reactivity and stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and potential toxicity.
Medicine: Explored for its implications in drug safety, particularly in understanding adverse drug reactions.
Industry: Utilized in the development of analytical standards and reference materials for drug testing
作用機序
Target of Action
Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .
Mode of Action
Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .
Biochemical Pathways
The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.
Pharmacokinetics
It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.
Result of Action
The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .
Action Environment
The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Sulindac Acyl-β-D-Glucuronide is involved in various biochemical reactions. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Cellular Effects
The cellular effects of Sulindac Acyl-β-D-Glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Molecular Mechanism
At the molecular level, Sulindac Acyl-β-D-Glucuronide exerts its effects through various mechanisms. It undergoes intramolecular transacylation and hydrolysis reactions . Differences in reactivity were observed for the individual transacylation steps between the compound series . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulindac Acyl-β-D-Glucuronide change over time. The compound is known to be unstable under physiological conditions
Metabolic Pathways
Sulindac Acyl-β-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
The transport and distribution of Sulindac Acyl-β-D-Glucuronide within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
準備方法
Synthetic Routes and Reaction Conditions
Sulindac Acyl-β-D-Glucuronide is synthesized through the enzymatic conjugation of Sulindac with β-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often involve the presence of UDP-glucuronic acid and the UGT enzyme in a suitable buffer solution .
Industrial Production Methods
Industrial production of Sulindac Acyl-β-D-Glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .
化学反応の分析
Types of Reactions
Sulindac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to Sulindac and β-D-glucuronic acid.
Transacylation: It can undergo intramolecular transacylation, leading to the formation of isomers.
Oxidation and Reduction: These reactions can modify the functional groups on the Sulindac moiety.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often catalyzed by acidic or basic conditions.
Transacylation: Requires the presence of nucleophiles and can be influenced by the pH and temperature of the solution.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces Sulindac and β-D-glucuronic acid.
Transacylation: Leads to the formation of positional isomers.
Oxidation and Reduction: Results in various oxidized or reduced forms of Sulindac.
類似化合物との比較
Similar Compounds
- Ibuprofen Acyl-β-D-Glucuronide
- Diclofenac Acyl-β-D-Glucuronide
- Naproxen Acyl-β-D-Glucuronide
Uniqueness
Sulindac Acyl-β-D-Glucuronide is unique due to its specific structural features and reactivity profile. Unlike other acyl glucuronides, it has a distinct indene moiety and a fluorine atom, which influence its chemical behavior and biological interactions .
特性
CAS番号 |
60018-36-2 |
|---|---|
分子式 |
C26H25FO9S |
分子量 |
532.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |
InChIキー |
ZGOXLKUBXKIPQX-AEHOTZTESA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同義語 |
(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)


![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
